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Compound of Interest

Compound Name: Carcinine Hydrochloride

Cat. No.: B6321872 Get Quote

Welcome to the Technical Support Center for carcinine hydrochloride. This resource is

designed for researchers, scientists, and drug development professionals to provide

comprehensive information and troubleshooting guidance regarding the potential off-target

effects of carcinine hydrochloride encountered during experimentation.

Frequently Asked Questions (FAQs)
Q1: What are the known primary and potential off-target activities of carcinine hydrochloride?

A1: Carcinine hydrochloride's primary pharmacological activity is as a selective antagonist of

the histamine H3 receptor.[1][2] However, researchers should be aware of potential off-target

effects, particularly at higher concentrations. These may include interactions with other

histamine receptor subtypes (H1 and H2), as well as effects on cardiovascular and metabolic

parameters.

Q2: Has the binding affinity of carcinine to histamine H1 and H2 receptors been quantified?

A2: Yes, in vitro binding studies have determined the inhibitory constants (Ki) of carcinine for

histamine H1, H2, and H3 receptors. These values demonstrate a significant selectivity for the

H3 receptor.[1][2]

Q3: Are there any observed effects of carcinine on blood pressure?
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A3: Yes, studies in vertebrate models have shown that carcinine exerts a vasodepressive

effect, leading to a decrease in blood pressure. This effect is less potent than that of histamine

but more pronounced than that of its parent compound, carnosine.

Q4: Does carcinine hydrochloride influence blood glucose or lipid levels?

A4: A clinical study involving overweight and obese individuals demonstrated that daily

administration of carcinine (60 mg/day) led to a significant reduction in glycemia, glycated

hemoglobin (HbA1c), and total cholesterol levels.[3][4]

Q5: What is known about the potential for carcinine hydrochloride to cause drug-drug

interactions via cytochrome P450 (CYP) enzymes?

A5: Currently, there is no publicly available information from our searches detailing in vitro or in

vivo studies on the inhibitory or inductive effects of carcinine hydrochloride on cytochrome

P450 enzymes. This represents a significant data gap, and researchers should exercise

caution when co-administering carcinine with drugs known to be metabolized by CYP enzymes.

Q6: Is there any available information on the genetic toxicity of carcinine hydrochloride?

A6: Our current search has not yielded any specific results from standard genotoxicity assays

such as the Ames test (bacterial reverse mutation assay) or micronucleus test for carcinine
hydrochloride.

Q7: What is the acute toxicity profile of carcinine hydrochloride?

A7: Specific LD50 values from acute toxicity studies for carcinine hydrochloride are not

available in the currently reviewed literature.

Q8: Are there any chronic toxicity data available for carcinine hydrochloride?

A8: Detailed results from repeated-dose chronic toxicity studies for carcinine hydrochloride
are not available in the public domain based on our current search.
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Issue 1: Unexpected Cardiovascular Effects Observed in
Preclinical Models (e.g., Hypotension)

Potential Cause: This may be an off-target effect of carcinine due to its vasodepressive

properties.

Troubleshooting Steps:

Dose-Response Assessment: Conduct a thorough dose-response study to characterize

the hypotensive effect and determine the No-Observed-Adverse-Effect Level (NOAEL).

Mechanism of Action Investigation: To investigate the mechanism, consider evaluating the

effect of carcinine on vascular smooth muscle tone in vitro using isolated artery

preparations.

Monitor Vital Signs: In in vivo experiments, ensure continuous monitoring of blood

pressure and heart rate.

Issue 2: Alterations in Blood Glucose or Lipid Profile in
Animal Studies

Potential Cause: These effects may be related to the observed metabolic effects of carcinine

in clinical settings.

Troubleshooting Steps:

Establish Baseline: Ensure that baseline glucose and lipid levels are well-characterized

before initiating treatment.

Dose-Response Relationship: Investigate if the observed metabolic changes are dose-

dependent.

In Vitro Mechanistic Studies: To understand the underlying mechanism, consider

performing in vitro assays to assess the effect of carcinine on insulin secretion from

pancreatic islet cells or glucose uptake in muscle cells.[5]
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Table 1: In Vitro Binding Affinity of Carcinine for Histamine Receptors

Receptor Subtype Ki (μM)

Histamine H1 3621.2 ± 583.9

Histamine H2 365.3 ± 232.8

Histamine H3 0.2939 ± 0.2188

Data from Chen et al. (2004).[1][2]

Table 2: Effects of Carcinine (60 mg/day for 8 weeks) on Metabolic Parameters in

Overweight/Obese Individuals

Parameter Result p-value

Glycemia Significantly Reduced p=0.001

Glycated Hemoglobin (HbA1c) Significantly Reduced p<0.001

Total Cholesterol Significantly Reduced p<0.003

Serum Insulin Significantly Reduced p<0.05

HOMA-IR Progressively Reduced p<0.03

Abdominal Circumference Progressively Reduced p<0.2

Data from a retrospective observational trial.[3][4]

Experimental Protocols
Histamine Receptor Binding Assay (General Protocol)
This protocol provides a general framework for a competitive radioligand binding assay to

determine the binding affinity of a test compound like carcinine for histamine receptors.

Materials:
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Membrane preparations from cells expressing the target human histamine receptor (H1,

H2, or H3).

Radioligand:

For H1: [³H]mepyramine

For H2: [³H]tiotidine

For H3: [³H]Nα-methylhistamine

Test Compound: Carcinine hydrochloride

Non-specific binding control: High concentration of a known antagonist for the respective

receptor.

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Glass fiber filters.

Scintillation counter.

Procedure:

Prepare serial dilutions of carcinine hydrochloride.

In a 96-well plate, combine the membrane preparation, radioligand (at a concentration

near its Kd), and either buffer (for total binding), non-specific control, or carcinine
hydrochloride at various concentrations.

Incubate to allow binding to reach equilibrium.

Rapidly filter the contents of each well through glass fiber filters to separate bound from

free radioligand.

Wash the filters with ice-cold assay buffer.

Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Determine the concentration of carcinine that inhibits 50% of the specific

binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its

dissociation constant.
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Caption: Potential on-target and off-target signaling of carcinine hydrochloride.
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Caption: Troubleshooting workflow for unexpected in vivo effects of carcinine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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